2-(morpholin-4-yl)acetamidoxime
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Overview
Description
2-(Morpholin-4-yl)acetamidoxime is an organic compound with the chemical formula C6H13N3O2 It is known for its unique structure, which includes a morpholine ring and an acetamidoxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)acetamidoxime typically involves the reaction of morpholine with acetamidoxime. One common method includes the following steps:
Preparation of Acetamidoxime: Acetamidoxime can be synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.
Reaction with Morpholine: The acetamidoxime is then reacted with morpholine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Preparation of Acetamidoxime: Large-scale synthesis of acetamidoxime using optimized reaction conditions to ensure high yield and purity.
Continuous Reaction with Morpholine: The acetamidoxime is continuously reacted with morpholine in a reactor, with careful control of temperature, pressure, and catalyst concentration to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)acetamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in
Properties
Molecular Formula |
C6H13N3O2 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=NO)N |
Origin of Product |
United States |
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